8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[45]decan-2-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, heterocyclization, and purification through flash chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific structural features, such as the presence of a benzyloxymethyl group, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-17-12-16(20-15)8-6-14(7-9-16)11-19-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
InChI Key |
GLFUFVYPQMYPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1COCC3=CC=CC=C3)CNC(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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